molecular formula C6H10O4S B2920299 2-(Prop-2-ene-1-sulfonyl)propanoic acid CAS No. 1267339-84-3

2-(Prop-2-ene-1-sulfonyl)propanoic acid

Cat. No.: B2920299
CAS No.: 1267339-84-3
M. Wt: 178.2
InChI Key: JUYUHRRXIYBUJR-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfonyl)propanoic acid is a sulfonyl-substituted propanoic acid derivative characterized by a carboxylic acid group at the first carbon and a propenylsulfonyl moiety (-SO₂-CH₂-CH=CH₂) at the second carbon of the propanoic acid backbone. This structure confers unique chemical properties, including moderate acidity from the carboxylic acid group and electrophilic reactivity from the sulfonyl group. The propenyl group may enhance reactivity in polymerization or cross-linking processes, while the sulfonyl-carboxylic acid combination could facilitate use as an intermediate in drug design .

Properties

IUPAC Name

2-prop-2-enylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c1-3-4-11(9,10)5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYUHRRXIYBUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Prop-2-ene-1-sulfonyl)propanoic acid involves several synthetic routes and reaction conditions. One common method includes the reaction of prop-2-ene-1-sulfonyl chloride with propanoic acid under controlled conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(Prop-2-ene-1-sulfonyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(Prop-2-ene-1-sulfonyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Prop-2-ene-1-sulfonyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can form strong interactions with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

  • Structural Differences : Ionic sulfonate (-SO₃⁻Na⁺) vs. neutral sulfonyl (-SO₂-) and carboxylic acid groups in the target compound.
  • Properties: The ionic nature of the sulfonate salt increases water solubility, making it suitable for aqueous-phase reactions. In contrast, the carboxylic acid group in 2-(Prop-2-ene-1-sulfonyl)propanoic acid may reduce solubility in polar solvents but enhance compatibility with organic matrices.
  • Applications: Sodium 2-methylprop-2-ene-1-sulphonate is widely used as a monomer in polymer synthesis (e.g., hydrogels) and surfactants, whereas the target compound’s dual functional groups could enable cross-linking or catalysis .

Propanoic Acid, 2-Propenyl Ester (CAS 2408-20-0)

  • Structural Differences : Ester (-COO-) vs. carboxylic acid (-COOH) and sulfonyl groups.
  • Properties : The ester derivative exhibits lower acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3) and higher volatility due to reduced hydrogen bonding.
  • Applications : Used in flavorings and fragrances due to its fruity odor. The target compound’s sulfonyl group may instead stabilize intermediates in pharmaceutical synthesis .

Sulfonamide Derivatives (e.g., 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid)

  • Structural Differences : Sulfonamide (-SO₂-NH-) vs. sulfonyl (-SO₂-) and aromatic naphthalene vs. aliphatic propenyl groups.
  • The target compound’s propenyl group may offer greater conformational flexibility.
  • Applications : Sulfonamides are common in antimicrobial and enzyme-inhibiting drugs. The target compound’s sulfonyl-carboxylic acid structure could mimic transition states in enzymatic reactions .

Propanoic Acid Impurities with Varied Substituents

  • Examples: (2RS)-2-(4-Formylphenyl)-propanoic Acid (CAS 43153-07-7): Formyl group enhances electrophilicity.
  • Comparison : These impurities highlight how substituents alter physicochemical properties. The sulfonyl group in the target compound may confer superior stability and reactivity compared to formyl or hydroxy substituents .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Functional Groups Solubility (Water) Key Applications
This compound Not Available C₆H₈O₄S Carboxylic acid, Sulfonyl Moderate Pharmaceuticals, Polymers
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S Sulfonate (ionic) High Surfactants, Monomers
Propanoic acid, 2-propenyl ester 2408-20-0 C₆H₁₀O₂ Ester Low Flavorings, Fragrances
2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic acid Not Provided C₁₉H₁₇NO₄S Sulfonamide, Carboxylic acid Low Drug Development

Research Findings and Implications

  • Sulfonate Salts: Ionic derivatives like Sodium 2-methylprop-2-ene-1-sulphonate are pivotal in creating water-soluble polymers, whereas the target compound’s non-ionic structure may favor organic-phase reactions .
  • Ester Reactivity : The hydrolytic instability of esters contrasts with the carboxylic acid’s stability, suggesting the target compound could serve as a robust intermediate in acidic environments .

Biological Activity

2-(Prop-2-ene-1-sulfonyl)propanoic acid is a compound of significant interest due to its unique structural features, including a sulfonyl group attached to a propanoic acid backbone and a prop-2-ene substituent. This structure endows it with distinct chemical properties and biological activities, making it a valuable subject for research in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H9O3SC_5H_9O_3S. The presence of the sulfonyl group enhances its reactivity, allowing it to interact with various biological molecules, including enzymes and proteins. This interaction can modify the activity of these biological targets, influencing cellular processes and pathways.

The biological activity of this compound is primarily attributed to its ability to form strong interactions with enzymes. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which may lead to the inhibition or modulation of enzymatic activities. Such interactions are pivotal for understanding its potential therapeutic applications.

Biological Activity Data

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition: Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
  • Antitumor Activity: Preliminary investigations have shown that derivatives of this compound can exhibit moderate anticancer activity, with growth inhibition ranging from 1% to 23% in various tumor cell lines at concentrations around 10 μM .
  • Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects, aligning with findings from related compounds that demonstrate similar properties.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with other sulfonic acids is presented below:

Compound NameStructure CharacteristicsNotable Differences
Methanesulfonic AcidSimple sulfonic acid structureLacks the propanoic backbone and propylene group
Ethanesulfonic AcidSimilar to methanesulfonic acidSlightly more complex but lacks propylene functionality
Propane-1-sulfonic AcidSimilar backbone but lacks the propylene substituentDoes not exhibit the same reactivity due to structural differences

The additional propylene group in this compound imparts distinct chemical properties compared to these other sulfonic acids, enhancing its reactivity and potential biological activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • In Vitro Studies: A study involving the synthesis and testing of related compounds demonstrated their ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis . This suggests that similar mechanisms may be applicable to this compound.
  • Toxicological Assessments: Toxicological evaluations indicate that while related compounds can exhibit mild irritation upon exposure, no significant mortality was observed at lower doses . Understanding these safety profiles is essential for further therapeutic development.

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